Calcium Channel Blockade: >1,000-Fold Lower Receptor Affinity for (R)-Amlodipine Compared to (S)-Amlodipine
The (R)-enantiomer of amlodipine exhibits dramatically lower calcium channel blocking activity compared to the (S)-enantiomer. While the (S)-enantiomer is a potent L-type calcium channel blocker, the (R)-enantiomer has approximately 1,000-fold weaker activity [1].
| Evidence Dimension | Calcium channel blocking activity (relative potency) |
|---|---|
| Target Compound Data | ~1,000-fold weaker activity than (S)-enantiomer |
| Comparator Or Baseline | (S)-amlodipine |
| Quantified Difference | Approximately 1,000-fold lower |
| Conditions | In vitro receptor binding and functional assays |
Why This Matters
This quantitative difference definitively explains why (R)-amlodipine is not therapeutically interchangeable with the (S)-enantiomer for calcium channel blockade, which is the primary mechanism of action for hypertension and angina treatment.
- [1] Pathak L, Hiremath, Kerkar PG, et al. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. Cardiology Research and Practice. 2018;2018:8681792. View Source
